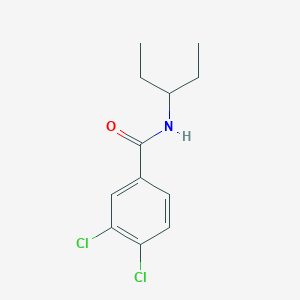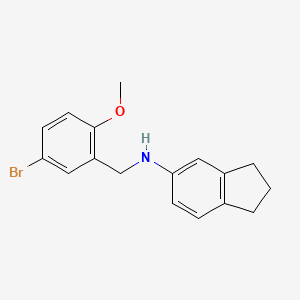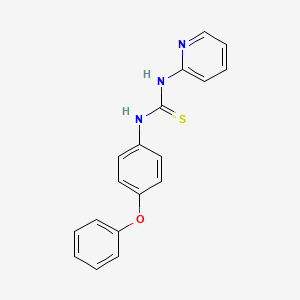amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol, commonly known as Mexiletine, is a class I antiarrhythmic drug that is used to treat ventricular arrhythmias. It was first synthesized in the 1960s and has since been widely used in the medical field.
Mécanisme D'action
Mexiletine is a class I antiarrhythmic drug that works by blocking sodium channels in the heart. Sodium channels are responsible for the conduction of electrical impulses in the heart. By blocking these channels, Mexiletine slows down the conduction of electrical impulses and helps to restore normal heart rhythm.
Biochemical and Physiological Effects:
Mexiletine has several biochemical and physiological effects. It blocks sodium channels in the heart, which slows down the conduction of electrical impulses. Mexiletine also has a local anesthetic effect, which can help to reduce pain in certain conditions. Additionally, Mexiletine has been shown to have anti-inflammatory properties, which may be beneficial in certain disease states.
Avantages Et Limitations Des Expériences En Laboratoire
Mexiletine has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its antiarrhythmic properties. Mexiletine is also relatively easy to synthesize and can be obtained in pure form through recrystallization. However, Mexiletine also has some limitations for lab experiments. It is a drug that is used in the treatment of ventricular arrhythmias, which may limit its use in other areas of research. Additionally, Mexiletine may have side effects that could impact the results of lab experiments.
Orientations Futures
There are several future directions for the research of Mexiletine. One area of research could be the development of new formulations of Mexiletine that are more effective and have fewer side effects. Another area of research could be the investigation of Mexiletine's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, Mexiletine could be studied in combination with other drugs to determine if it has synergistic effects. Finally, Mexiletine could be studied in animal models to determine its efficacy in treating other types of arrhythmias.
Méthodes De Synthèse
The synthesis of Mexiletine involves the reaction of 2,6-dimethoxyphenol with formaldehyde and dimethylamine to form 2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol. The reaction occurs in the presence of a catalyst, which is usually a Lewis acid such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure Mexiletine.
Applications De Recherche Scientifique
Mexiletine has been extensively studied for its antiarrhythmic properties. It is used to treat ventricular arrhythmias, which are abnormal heart rhythms that originate in the lower chambers of the heart. Mexiletine works by blocking sodium channels in the heart, which slows down the conduction of electrical impulses and helps to restore normal heart rhythm.
Propriétés
IUPAC Name |
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)8-9-15(3)10-11-6-5-7-12(17-4)13(11)16/h5-7,16H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOVZMZKYQEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429409 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)
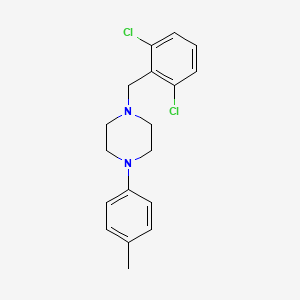

![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
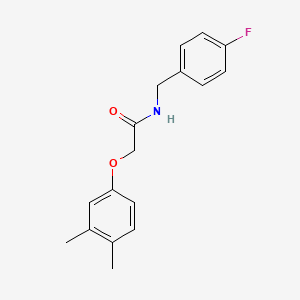
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)
